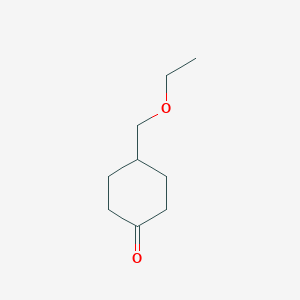

4-(Ethoxymethyl)cyclohexanone

Description

Contextualization within the Cyclohexanone (B45756) Chemical Class

Cyclohexanones are a class of organic compounds characterized by a six-carbon ring containing a ketone functional group. wikipedia.org The parent compound, cyclohexanone, is a widely used industrial chemical and a versatile precursor in organic synthesis, primarily for the production of nylons. wikipedia.org The chemical reactivity of cyclohexanones is dominated by the carbonyl group and the adjacent α-carbons. The carbonyl group is susceptible to nucleophilic addition, while the α-protons are acidic, allowing for the formation of enolates, which are key intermediates in numerous carbon-carbon bond-forming reactions. sioc-journal.cn

Substituted cyclohexanones are pivotal intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. ontosight.ai The nature and position of the substituent on the cyclohexane (B81311) ring significantly influence the molecule's stereochemistry and reactivity, which can be exploited to achieve highly specific and complex molecular architectures. researchgate.net For instance, 4-substituted cyclohexanones are common precursors for generating cyclohexylamines with specific cis/trans stereochemistry through enzymatic reductive amination. researchgate.net The introduction of an ethoxymethyl group at the 4-position, as in 4-(Ethoxymethyl)cyclohexanone, places it within this important family of tailored synthetic building blocks.

Architectural Features and Structural Novelty of the Compound

The structure of this compound is defined by a cyclohexane ring with a ketone at the C1 position and an ethoxymethyl substituent (-CH₂OCH₂CH₃) at the C4 position. This arrangement confers a unique combination of functional groups. The ketone provides a reactive site for nucleophilic attack and enolate chemistry, while the ether linkage in the side chain is generally stable but can influence the molecule's polarity, solubility, and steric profile.

The molecule's architecture is non-planar, adopting a chair conformation to minimize ring strain, a characteristic feature of cyclohexane rings. youtube.com The substituent at the C4 position can exist in either an axial or equatorial position, with the equatorial conformation typically being more stable due to reduced steric hindrance. The presence of both a hydrogen-bond acceptor (the ketone oxygen) and a polar ether group on a non-aromatic carbocyclic frame distinguishes it from simpler monofunctionalized cyclohexanones or aromatic analogues.

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₉H₁₆O₂ | 156.22 | 17159-86-3 chemsrc.com |

| Cyclohexanone | C₆H₁₀O | 98.15 wikipedia.org | 108-94-1 wikipedia.org |

| 4-(Hydroxymethyl)cyclohexanone (B156097) | C₇H₁₂O₂ | 128.17 sigmaaldrich.com | 38580-68-6 chemicalbook.com |

Historical Development of Related Cyclohexanone Derivatives

The study of cyclohexanone and its derivatives dates back to the late 19th century, with the parent compound first identified in 1888. wikipedia.org The 20th century saw a rapid expansion in the synthetic utility of cyclohexanones, driven by the development of fundamental organic reactions. msu.edu The Robinson annulation, for example, which often utilizes substituted cyclohexanones, became a cornerstone for the construction of polycyclic systems.

The synthesis of specifically substituted cyclohexanones has evolved significantly. Early methods often relied on the functionalization of pre-existing cyclohexane rings. More recent strategies involve constructing the ring itself through cycloaddition reactions or multicomponent reactions that allow for the efficient assembly of highly substituted products. msu.educhemistryresearches.ir

The development of derivatives related to this compound highlights this progress. For example, methods to synthesize 4-(hydroxymethyl)cyclohexanone, a direct precursor, are established. chemicalbook.com Furthermore, processes for preparing the related compound 1,4-bis(ethoxymethyl)cyclohexane (B12654557), a known fragrance chemical, have been patented, involving the etherification of 1,4-bis(hydroxymethyl)cyclohexane. google.comgoogle.com These developments in synthetic methodology for related structures provide a foundation for the potential synthesis and derivatization of this compound itself. The synthesis of other 4-substituted derivatives for use as intermediates in creating bioactive molecules like indoles and benzofurans has also been a focus of research. metu.edu.tr

Current State of Research and Identified Knowledge Gaps Pertaining to this compound

Current research into substituted cyclohexanones is vibrant and diverse. Areas of active investigation include the development of novel catalytic systems for their synthesis and transformation, such as Ni-catalyzed dehydrogenative aromatization chemrxiv.org and organocatalyzed multicomponent reactions for creating highly substituted cyclohexanones. chemistryresearches.ir There is also significant interest in the biocatalytic transformation of these compounds, for instance, using engineered enzymes for the stereocontrolled reduction of methyl-substituted cyclohexanones or the asymmetric amination of 4-substituted derivatives. researchgate.netoup.com These studies underscore the continuing importance of substituted cyclohexanones as versatile chemical intermediates.

Despite this broad interest in the cyclohexanone scaffold, a significant knowledge gap exists specifically for this compound. A detailed search of the scientific literature reveals a scarcity of studies focused directly on its synthesis, characterization, or application. While its precursor, 4-(hydroxymethyl)cyclohexanone, is commercially available and used as a reagent for preparing CCR2 antagonists chemicalbook.com, and the related diether, 1,4-bis(ethoxymethyl)cyclohexane, is recognized as a fragrance component google.com, this compound itself remains largely unexplored. This lack of dedicated research represents an opportunity for future investigation, particularly in exploring its potential as a building block in medicinal chemistry or materials science, leveraging its unique combination of ketone and ether functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4-(ethoxymethyl)cyclohexan-1-one |

InChI |

InChI=1S/C9H16O2/c1-2-11-7-8-3-5-9(10)6-4-8/h8H,2-7H2,1H3 |

InChI Key |

QCBXWOMFZYTPSS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1CCC(=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxymethyl Cyclohexanone and Its Analogs

Retrosynthetic Analysis of the 4-(Ethoxymethyl)cyclohexanone Scaffold

A retrosynthetic analysis of this compound (I) guides the development of a logical synthetic plan. The primary disconnections involve the carbon-oxygen bond of the ether and the carbon-carbon bonds of the cyclohexanone (B45756) ring.

A functional group interconversion (FGI) approach suggests that the target molecule I can be derived from the corresponding alcohol, 4-(hydroxymethyl)cyclohexanone (B156097) (II). This simplifies the problem to the formation of a key intermediate with a hydroxyl group, which can then be etherified.

Further disconnection of the C-C bonds of the cyclohexanone ring in intermediate II can be envisioned through several classic bond-forming strategies. For instance, a disconnection leading to a 1,5-dicarbonyl compound suggests a Michael addition followed by an intramolecular aldol (B89426) condensation, the hallmark of a Robinson annulation. Alternatively, a [4+2] cycloaddition approach, such as the Diels-Alder reaction, could construct the six-membered ring with functionalities that can be converted to the ketone and the hydroxymethyl group. A third possibility involves an intramolecular cyclization of a linear precursor, such as a Dieckmann condensation of a substituted adipate (B1204190) derivative.

These disconnections lead to simpler, more readily available starting materials and form the basis for the synthetic strategies discussed in the following sections.

Cyclohexanone Core Construction Strategies

The formation of the six-membered carbocyclic ketone is a pivotal step in the synthesis of this compound. Several robust methods are available for this purpose.

Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring, which can then be reduced to the desired cyclohexanone. missouri.eduorgsyn.org The general scheme involves the reaction of a ketone with methyl vinyl ketone. For the synthesis of a 4-substituted cyclohexanone, a suitably substituted ketone or Michael acceptor would be required. The initial product is an α,β-unsaturated ketone, which would necessitate a subsequent reduction step to yield the saturated cyclohexanone core.

Diels-Alder Reaction: The [4+2] cycloaddition between a conjugated diene and a dienophile is a highly efficient method for forming a six-membered ring with predictable stereochemistry. tcichemicals.com To synthesize a precursor to this compound, a diene could be reacted with a dienophile containing the necessary functionalities, or masked functionalities, that can be later converted to the ketone and the ethoxymethyl group. For instance, the reaction of a diene with an acrylate (B77674) derivative could lead to a cyclohexene (B86901) carboxylate, which can be further elaborated.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a reliable method for forming five- or six-membered cyclic β-keto esters. wikipedia.orgtue.nl For the synthesis of a 4-substituted cyclohexanone, a suitably substituted adipic acid ester would be treated with a base to induce cyclization. The resulting β-keto ester can then be hydrolyzed and decarboxylated to afford the desired cyclohexanone derivative.

| Reaction Name | Description | Key Intermediates |

| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation. missouri.eduorgsyn.org | 1,5-dicarbonyl compound |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. tcichemicals.com | Substituted cyclohexene |

| Dieckmann Condensation | An intramolecular Claisen condensation of a diester. wikipedia.orgtue.nl | Cyclic β-keto ester |

An alternative to de novo ring construction is the functionalization of a pre-existing cyclohexanone or a related cyclohexane (B81311) derivative. A key precursor for this compound is 4-hydroxycyclohexanone (B83380). This intermediate can be synthesized from p-methoxyphenol, which upon reduction and subsequent ether cleavage, yields the desired product. Another route starts from 1,4-cyclohexanediol, which can be selectively oxidized to 4-hydroxycyclohexanone.

Once 4-hydroxycyclohexanone is obtained, the hydroxymethyl group can be introduced at the 4-position. This can be achieved through various methods, including the Wittig reaction to introduce a methylene (B1212753) group, followed by hydroboration-oxidation to yield the primary alcohol. Alternatively, a Reformatsky reaction with a zinc enolate of an α-haloacetate, followed by reduction, can also furnish the desired 4-(hydroxymethyl)cyclohexanone intermediate.

Introduction and Modification of the Ethoxymethyl Moiety

The final stage of the synthesis involves the formation of the ethoxymethyl ether. This can be achieved either by direct etherification of a hydroxymethyl group or by etherification of a hydroxyl group followed by elaboration of another functional group into the ketone.

The Williamson ether synthesis is a classic and widely used method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing this compound, the alcohol precursor, 4-(hydroxymethyl)cyclohexanol, would be treated with a base such as sodium hydride, followed by the addition of an ethylating agent like ethyl iodide or ethyl bromide. A patent describes a similar process for the preparation of 1,4-bis(ethoxymethyl)cyclohexane (B12654557) from 1,4-bis(hydroxymethyl)cyclohexane and an ethyl halide in the presence of a base. google.com

| Etherification Method | Reagents | Key Features |

| Williamson Ether Synthesis | Alcohol, Base (e.g., NaH), Alkyl Halide (e.g., EtI) | Versatile, suitable for primary and secondary alcohols. |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Nucleophile | Proceeds with inversion of stereochemistry. wikipedia.orgchem-station.comorganic-chemistry.org |

The stereochemistry at the 4-position of the cyclohexanone ring is a critical aspect of the synthesis. The ethoxymethyl group can exist in either an axial or an equatorial orientation. The stereochemical outcome of the etherification step depends on the stereochemistry of the alcohol precursor and the reaction mechanism.

If the etherification proceeds through a standard SN2 mechanism, as in the Williamson ether synthesis, the stereochemistry at the carbon bearing the hydroxyl group is retained. Therefore, to obtain a specific stereoisomer of the final product, the stereochemistry of the 4-(hydroxymethyl)cyclohexanol precursor must be controlled.

For cases where an inversion of stereochemistry is desired, the Mitsunobu reaction is a powerful tool. wikipedia.orgchem-station.comorganic-chemistry.org This reaction allows for the conversion of a secondary alcohol to a variety of functional groups, including ethers, with complete inversion of configuration. By employing the Mitsunobu reaction with ethanol (B145695) as the nucleophile on a suitable 4-(hydroxymethyl)cyclohexanol precursor, one can access the stereoisomer that may not be directly available through other routes.

Furthermore, the principles of neighboring group participation can also influence the stereochemical outcome of reactions on cyclohexane rings. wikipedia.orglibretexts.org The presence of a nearby functional group can direct an incoming nucleophile to a specific face of the ring, leading to a high degree of stereoselectivity. Careful consideration of the substrate and reaction conditions is therefore essential to achieve the desired stereochemical orientation of the ethoxymethyl group. The relative stability of the final product, with the substituent preferring the equatorial position to minimize steric interactions, will also play a role in the thermodynamic outcome of the reaction. masterorganicchemistry.com

Established Synthetic Pathways for this compound

Established methods for the synthesis of this compound can be broadly categorized into stepwise and convergent approaches. These pathways rely on fundamental organic reactions to construct the target molecule from simpler, readily available starting materials.

Stepwise Synthesis from Simpler Precursors

A logical and common stepwise approach to this compound involves a two-step sequence starting from a suitable cyclohexanone precursor. This method first introduces a hydroxymethyl group, which is subsequently etherified.

A key intermediate in this synthesis is 4-(hydroxymethyl)cyclohexanone. This precursor can be synthesized through various methods, including the reduction of the corresponding carboxylic acid or ester derivative of cyclohexanone. Once 4-(hydroxymethyl)cyclohexanone is obtained, the hydroxyl group can be converted to an ethoxy group via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgkhanacademy.orgbyjus.comchemistrytalk.org This classic ether synthesis involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide). masterorganicchemistry.comwikipedia.org

The general reaction scheme is as follows:

Formation of the alkoxide: 4-(hydroxymethyl)cyclohexanone is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding sodium alkoxide.

Nucleophilic substitution: The resulting alkoxide then acts as a nucleophile and reacts with an ethyl halide in an SN2 reaction to form the desired this compound.

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | 4-(hydroxymethyl)cyclohexanone | Sodium Hydride (NaH) | Sodium 4-oxocyclohexylmethoxide | Deprotonation |

| 2 | Sodium 4-oxocyclohexylmethoxide, Ethyl Iodide | - | This compound | Williamson Ether Synthesis (SN2) |

This table presents a plausible stepwise synthesis of this compound.

Careful control of reaction conditions is necessary to avoid potential side reactions, such as elimination, especially if secondary alkyl halides are used. masterorganicchemistry.com

Convergent Synthesis Approaches

Convergent synthesis aims to construct a molecule from several individual fragments that are combined in the later stages of the synthesis. For this compound, a plausible convergent approach could involve the conjugate addition of an ethoxymethyl nucleophile to a cyclohexenone precursor.

For instance, a Robinson annulation could be adapted for this purpose. wikipedia.org This reaction sequence involves a Michael addition followed by an aldol condensation to form a six-membered ring. wikipedia.org A hypothetical convergent synthesis could involve the reaction of a methyl vinyl ketone with a larger, pre-functionalized nucleophile containing the ethoxymethyl moiety.

Another potential convergent strategy is the Michael addition of an organocuprate reagent bearing an ethoxymethyl group to cyclohex-2-en-1-one. This would install the desired substituent at the 4-position of the cyclohexanone ring in a single step.

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| Ethoxymethyl-containing nucleophile | Cyclohexenone derivative | Michael Addition | This compound |

| Methyl vinyl ketone | Nucleophile with ethoxymethyl group | Robinson Annulation | Substituted this compound derivative |

This interactive data table illustrates potential convergent synthetic strategies for this compound.

Emerging and Advanced Synthetic Techniques Applicable to this compound

The field of organic synthesis is continually evolving, with the development of new catalytic systems and reaction methodologies. These advanced techniques offer potential for more efficient, selective, and sustainable syntheses of this compound and its chiral derivatives.

Catalytic Strategies (e.g., organocatalysis, transition-metal catalysis)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For the synthesis of analogs of this compound, organocatalytic Michael additions to α,β-unsaturated ketones are particularly relevant. mdpi.comresearchgate.netrsc.org Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective addition of nucleophiles to cyclohexenones, potentially allowing for the stereocontrolled introduction of an ethoxymethyl-containing fragment. mdpi.comresearchgate.net

Transition-metal catalysis offers a broad range of transformations applicable to the synthesis and functionalization of cyclohexanones. mdpi.comrsc.orgrsc.org For instance, palladium-catalyzed α-arylation or α-alkenylation of the enolate of this compound could be used to introduce further complexity to the molecule. mdpi.com Furthermore, transition metal-catalyzed C-H functionalization could potentially be employed to directly introduce the ethoxymethyl group onto a cyclohexane precursor, although this would require overcoming challenges in regioselectivity. rsc.orgresearchgate.net Iron-catalyzed etherification of alcohols presents a more environmentally benign alternative to traditional methods. acs.org

| Catalytic Approach | Catalyst Type | Potential Application in Synthesis |

| Organocatalysis | Chiral secondary amines (e.g., proline derivatives) | Enantioselective Michael addition of an ethoxymethyl nucleophile to cyclohexenone. |

| Transition-Metal Catalysis | Palladium complexes | α-Functionalization of this compound. |

| Transition-Metal Catalysis | Iron complexes | Direct C-H etherification of a cyclohexane precursor. acs.org |

This data table summarizes potential applications of modern catalytic strategies in the synthesis of this compound and its analogs.

Photoredox Catalysis in Cyclohexanone Derivatization

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has opened up new avenues for radical chemistry. uiowa.eduresearchgate.netresearchgate.netnih.govnih.gov This technology could be applied to the synthesis of this compound derivatives through several potential pathways.

One approach involves the photoredox-generated radical addition to a cyclohexenone. An ethoxymethyl radical, generated from a suitable precursor, could add to the double bond of cyclohexenone to form the desired product. Alternatively, a radical generated at the 4-position of a pre-existing cyclohexanone derivative could be trapped with an ethoxy source. These methods offer mild reaction conditions and a high degree of functional group tolerance. uiowa.edunih.gov

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. Asymmetric catalysis provides the most efficient means to access enantiomerically enriched compounds.

As mentioned in the context of organocatalysis, the enantioselective Michael addition of nucleophiles to cyclohexenones is a well-established strategy. mdpi.comresearchgate.netrsc.orgnih.govacs.org By employing a chiral catalyst, it is possible to control the stereochemical outcome of the addition of an ethoxymethyl-containing nucleophile, leading to chiral this compound.

Furthermore, the diastereoselective synthesis of highly substituted cyclohexanones can be achieved through cascade reactions. beilstein-journals.orgnih.gov For example, a domino Michael-Michael-aldol reaction sequence can construct a polysubstituted cyclohexane ring with multiple stereocenters in a single pot, with the stereochemistry controlled by the catalyst and reaction conditions. beilstein-journals.org The enantioselective preparation of γ-substituted cyclohexenones has also been achieved through asymmetric transfer hydrogenation using ruthenium catalysts. mdpi.com

| Approach | Catalyst/Method | Substrate(s) | Stereochemical Outcome |

| Organocatalytic Michael Addition | Chiral secondary amine | Cyclohexenone, Ethoxymethyl nucleophile | Enantioselective formation of one stereocenter. mdpi.comresearchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium complex | γ-Substituted cyclohexenone | Enantioselective reduction to a chiral cyclohexanone. mdpi.com |

| Cascade Reaction | Chiral organocatalyst | Acyclic precursors | Diastereoselective and enantioselective formation of multiple stereocenters. beilstein-journals.orgnih.gov |

This interactive data table highlights key strategies for the enantioselective and diastereoselective synthesis of chiral derivatives of this compound.

Sustainable Synthesis Approaches (e.g., greener solvents, mild conditions)

Key strategies in the sustainable synthesis of cyclohexanone derivatives, which are applicable to this compound, include the use of environmentally benign oxidizing agents. For instance, the oxidation of the corresponding cyclohexanol (B46403) precursor can be achieved using safer alternatives to traditional heavy-metal-based oxidants. Sodium hypochlorite (B82951), in the presence of acetic acid, serves as an effective and more environmentally friendly oxidizing agent for the conversion of cyclohexanols to cyclohexanones. quizlet.com Another approach involves the use of hydrogen peroxide (H₂O₂) as a clean oxidant, often in conjunction with catalysts like sodium tungstate, which can promote high yields of cyclohexanone under relatively mild conditions. researchgate.net

The move towards catalytic processes is a cornerstone of sustainable synthesis. Catalytic methods not only enhance reaction rates and selectivity but also reduce the generation of stoichiometric waste. For the synthesis of related 4-substituted cyclohexanones, catalytic hydrogenation of the corresponding phenols is a common strategy. google.com Applying this to 4-(ethoxymethyl)phenol (B122213) would involve a catalytic hydrogenation step to produce the target ketone. The choice of catalyst and support, such as palladium on carbon (Pd/C) or other transition metals, is crucial for optimizing the yield and minimizing side reactions. google.com

Furthermore, innovative approaches are being explored to enhance the sustainability of these syntheses. Electrosynthesis and photocatalysis represent promising avenues for driving chemical transformations under mild conditions. nih.govresearchgate.net For example, a tandem carbene and photoredox-catalyzed strategy has been developed for the synthesis of substituted cycloalkanones, highlighting a novel method for the α-functionalization of ketones under mild reaction conditions. nih.gov Similarly, electrochemical methods are being investigated for the synthesis of cyclohexanone derivatives, offering the potential for cleaner reactions by using electricity as a traceless reagent. researchgate.net

Solvent selection is another critical aspect of green synthesis. The use of water as a solvent, where feasible, is highly desirable due to its non-toxic and non-flammable nature. researchgate.net In cases where organic solvents are necessary, the trend is towards using greener alternatives with lower toxicity and environmental persistence. Moreover, solvent-free reaction conditions, such as those achieved through ball milling, are gaining traction as a powerful technique to reduce solvent waste and, in some cases, enhance reaction kinetics. rsc.org

These sustainable approaches are summarized in the following table, which outlines the method, a brief description, and its key advantages in the context of green chemistry.

| Sustainable Approach | Description | Key Green Chemistry Advantages |

| Green Oxidation | Utilization of environmentally benign oxidizing agents like sodium hypochlorite or hydrogen peroxide to convert the corresponding alcohol to the ketone. quizlet.comresearchgate.net | Avoids toxic heavy-metal oxidants, often produces water as the primary byproduct. researchgate.net |

| Catalytic Hydrogenation | Hydrogenation of the corresponding phenol (B47542) precursor using a heterogeneous or homogeneous catalyst. google.com | High atom economy, potential for catalyst recycling, often proceeds under milder conditions than stoichiometric reductions. google.com |

| Photocatalysis | Use of light energy to drive the chemical reaction, often in the presence of a photocatalyst. nih.gov | Utilizes a renewable energy source, can enable novel reaction pathways under mild conditions. nih.gov |

| Electrosynthesis | Employing electrical current to drive the oxidation or reduction steps of the synthesis. researchgate.net | Avoids the need for chemical oxidants or reductants, can offer high selectivity and control. researchgate.net |

| Use of Greener Solvents | Performing the synthesis in environmentally friendly solvents such as water or bio-derived solvents. researchgate.net | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). researchgate.net |

| Solvent-Free Conditions | Conducting the reaction in the absence of a solvent, for example, by using techniques like ball milling. rsc.org | Eliminates solvent waste, can lead to faster reaction times and different selectivity. rsc.org |

While specific research on the sustainable synthesis of this compound is still emerging, the application of these established green chemistry principles to its synthesis holds significant promise for developing more environmentally responsible manufacturing processes.

Chemical Reactivity and Transformation of 4 Ethoxymethyl Cyclohexanone

Reactivity of the Carbonyl Functionality in 4-(Ethoxymethyl)cyclohexanone

The ketone's carbonyl group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental property is the basis for a wide range of addition and condensation reactions.

Nucleophilic addition is a cornerstone of carbonyl chemistry. youtube.com Strong nucleophiles, such as those found in hydride reducing agents and organometallic compounds, readily attack the electrophilic carbonyl carbon. youtube.com

Hydride Reduction: The reduction of this compound to the corresponding alcohol, 4-(ethoxymethyl)cyclohexanol, can be efficiently achieved using complex metal hydrides. uop.edu.pk Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). uop.edu.pkyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. For cyclohexanone (B45756) derivatives, this addition can occur from two distinct faces: the axial face or the equatorial face, leading to the formation of two diastereomeric alcohols (cis and trans isomers). rushim.ruodinity.com The stereochemical outcome is influenced by factors such as steric hindrance and torsional strain. researchgate.net Generally, smaller, less hindered hydride reagents like NaBH₄ tend to favor axial attack, resulting in the equatorial alcohol as the major product. rushim.ruodinity.com Conversely, bulkier hydride reagents may exhibit a preference for equatorial attack, yielding the axial alcohol. rushim.ru

Organometallic Additions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that add to the carbonyl group to form new carbon-carbon bonds. msu.edusaskoer.ca The reaction of this compound with these reagents, followed by an acidic workup, yields tertiary alcohols. msu.edu Similar to hydride reduction, the stereochemistry of the addition is a key consideration, with the incoming alkyl group adding from either the axial or equatorial face of the cyclohexanone ring. researchgate.net The choice between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition is relevant for α,β-unsaturated ketones, but for a saturated ketone like this compound, only 1,2-addition is expected. libretexts.orglibretexts.org

| Reagent Type | Specific Reagent | Expected Major Product | Reaction Type |

|---|---|---|---|

| Hydride Reductant | Sodium Borohydride (NaBH₄) | trans-4-(Ethoxymethyl)cyclohexanol | Reduction |

| Hydride Reductant | Lithium Aluminum Hydride (LiAlH₄) | cis/trans mixture of 4-(Ethoxymethyl)cyclohexanol | Reduction |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | 1-Methyl-4-(ethoxymethyl)cyclohexanol | Grignard Addition |

| Organometallic | Phenyllithium (C₆H₅Li) | 1-Phenyl-4-(ethoxymethyl)cyclohexanol | Organolithium Addition |

Under basic or acidic conditions, ketones with α-hydrogens, such as this compound, can undergo aldol (B89426) reactions. The process involves the formation of an enolate ion (under basic conditions) or an enol (under acidic conditions), which then acts as a nucleophile. In a self-condensation reaction, this nucleophilic intermediate attacks the carbonyl carbon of another molecule of this compound. The initial product is a β-hydroxy ketone, which can subsequently dehydrate, especially upon heating, to yield an α,β-unsaturated ketone. In crossed-aldol reactions, the enolate of this compound can react with a different carbonyl compound, ideally one that cannot form an enolate itself (like benzaldehyde), to prevent a mixture of products.

Enolates: The α-hydrogens of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the ability of the resulting conjugate base to be stabilized by resonance. masterorganicchemistry.com Treatment with a suitable base removes an α-proton to form an enolate. bham.ac.uklibretexts.org Since the ketone is symmetrical with respect to the α-positions, only one enolate is formed. This enolate is a powerful nucleophile and a key intermediate in many reactions, including alkylation, halogenation, and aldol condensations. masterorganicchemistry.com The choice of base is crucial; strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. mnstate.edu

Enamines: this compound can react with a secondary amine (e.g., pyrrolidine, morpholine) under mildly acidic conditions to form an enamine. masterorganicchemistry.com This reaction involves the initial formation of a hemiaminal, followed by dehydration. masterorganicchemistry.com Enamines are electronically similar to enolates and serve as versatile nucleophiles in their own right, offering an alternative, neutral pathway for α-functionalization reactions such as alkylation and acylation (the Stork enamine synthesis). scripps.edu Upon reaction with an electrophile, the resulting iminium ion is readily hydrolyzed back to the ketone. masterorganicchemistry.com

The Baeyer-Villiger oxidation is a distinctive reaction of ketones that converts them into esters (or lactones in the case of cyclic ketones) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganicchemistrytutor.com This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. sigmaaldrich.com The reaction mechanism involves the migration of one of the α-carbon groups to an oxygen atom. The regioselectivity of this migration is predictable; the group with the higher migratory aptitude moves preferentially. For unsymmetrical ketones, the general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, both α-carbons are secondary. Therefore, the oxygen insertion will occur on either side of the carbonyl group, leading to the formation of a seven-membered ring lactone, 5-(ethoxymethyl)oxepan-2-one.

Functionalization of the Cyclohexanone Ring System

Beyond reactions at the carbonyl carbon, the α-positions of the cyclohexanone ring are key sites for functionalization, primarily through the formation of enol or enolate intermediates.

Alpha-Halogenation: Ketones can be halogenated at the α-position under both acidic and basic conditions. wikipedia.orgyoutube.com

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, this compound will form an enol intermediate. This enol then attacks a halogen molecule (Cl₂, Br₂, I₂) to yield an α-halo ketone. libretexts.org This reaction is generally controllable, and it is often possible to introduce a single halogen atom. wikipedia.org

Base-Promoted Halogenation: Under basic conditions, an enolate intermediate is formed, which is highly reactive towards halogens. libretexts.org This reaction is typically faster than its acid-catalyzed counterpart. A significant characteristic of base-promoted halogenation is that the introduction of one halogen atom increases the acidity of the remaining α-hydrogens, often leading to polyhalogenation. libretexts.orgyoutube.com For methyl ketones, this can proceed to the haloform reaction. libretexts.org

Alpha-Alkylation: The nucleophilic enolate of this compound can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. mnstate.edu This is a powerful method for forming a new carbon-carbon bond at the α-position. The reaction is typically carried out by first forming the enolate with a strong base like LDA, followed by the addition of the alkylating agent. mnstate.eduubc.ca The stereochemistry of the alkylation of cyclohexanone enolates is an important consideration, with the electrophile potentially approaching from either the axial or equatorial face. ubc.ca

| Reaction Type | Reagents | Expected Product | Key Intermediate |

|---|---|---|---|

| α-Halogenation (Acidic) | Br₂ / CH₃COOH | 2-Bromo-4-(ethoxymethyl)cyclohexanone | Enol |

| α-Halogenation (Basic) | Br₂ / NaOH (aq) | Poly-brominated products | Enolate |

| α-Alkylation | 1. LDA / THF, -78°C; 2. CH₃I | 2-Methyl-4-(ethoxymethyl)cyclohexanone | Enolate |

| Enamine Alkylation | 1. Pyrrolidine, H⁺; 2. CH₂=CHCN; 3. H₃O⁺ | 2-(2-Cyanoethyl)-4-(ethoxymethyl)cyclohexanone | Enamine |

Remote Functionalization (e.g., C-H activation strategies)

Remote functionalization involves the selective chemical modification of a C-H bond that is not adjacent to a functional group. For a saturated cyclic system like this compound, this presents a significant challenge due to the general inertness of aliphatic C-H bonds. nih.gov However, several strategies in modern organic synthesis could theoretically be applied to achieve such transformations.

Transition metal-catalyzed C-H activation often relies on directing groups that position the metal catalyst in close proximity to a specific C-H bond. nih.gov While the ketone's carbonyl oxygen in this compound can act as a directing group, it typically facilitates reactions at the ortho C-H bonds (C2 and C6) of the ring through the formation of a five-membered metallacycle. researchgate.net Achieving functionalization at the more remote C3 or C5 positions is significantly more challenging and often requires specialized, long-chain templates or auxiliaries that can bridge the distance between the directing group and the target C-H bond. researchgate.net

A more plausible approach for remote C-H functionalization in aliphatic systems involves radical translocation, famously exemplified by the Hofmann-Löffler-Freytag reaction and the Barton reaction. researchgate.net These methods utilize a radical generated at a specific site to abstract a hydrogen atom from a remote carbon through a sterically favored six-membered ring transition state (a 1,5-hydrogen atom transfer). For this compound, this would require initial modification of the molecule to install a group capable of generating a radical, such as converting the ketone to an N-chloroamine or an alcohol to a nitrite (B80452) ester. researchgate.net

| Strategy | Mechanism Principle | Potential Application to this compound | Target C-H Position |

| Template-Directed C-H Activation | A removable directing group with a long linker is installed to guide a metal catalyst to a remote C-H bond. | The ketone could be converted to a ketal bearing a directing group, enabling functionalization prior to deprotection. | C3, C5 |

| Radical Translocation (Barton-type reaction) | An oxygen- or nitrogen-centered radical abstracts a hydrogen from a remote carbon via a cyclic transition state. | The ketone is first converted to an alcohol, then to a nitrite ester. Photolysis generates an alkoxyl radical that can abstract a hydrogen. | C3, C5 |

Reactivity and Stability of the Ethoxymethyl Side Chain

The ethoxymethyl group (-CH₂OCH₂CH₃) is an ether, a class of compounds generally known for their chemical stability and lack of reactivity, which is why they are often used as solvents. masterorganicchemistry.comopenstax.org However, under specific and often harsh conditions, the C-O bonds of the ether can be cleaved.

The most common reaction of ethers is cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). openstax.orgwikipedia.org The reaction proceeds by protonation of the ether oxygen, which turns it into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile, typically the halide ion from the acid, then attacks one of the adjacent carbon atoms. masterorganicchemistry.com

For this compound, the cleavage can follow two main pathways depending on the site of nucleophilic attack:

Attack at the ethyl group: The nucleophile (e.g., I⁻) attacks the less sterically hindered primary carbon of the ethyl group in an Sₙ2 reaction. This would yield 4-(hydroxymethyl)cyclohexanone (B156097) and iodoethane. libretexts.org

Attack at the methylene (B1212753) group: Attack at the methylene carbon attached to the cyclohexane (B81311) ring would yield 4-(iodomethyl)cyclohexanone and ethanol (B145695).

Given that Sₙ2 reactions are sensitive to steric hindrance, attack at the terminal ethyl group is generally favored. openstax.orglibretexts.org Milder reagents, such as Lewis acids or silane-based reagents, can also effect ether cleavage under less forcing conditions. masterorganicchemistry.commasterorganicchemistry.com

| Reagent | Mechanism | Primary Products | Conditions |

| Hydroiodic Acid (HI) | Sₙ2 | 4-(hydroxymethyl)cyclohexanone + Iodoethane | High Temperature |

| Hydrobromic Acid (HBr) | Sₙ2 | 4-(hydroxymethyl)cyclohexanone + Bromoethane | High Temperature |

| Boron Tribromide (BBr₃) | Lewis Acid-Assisted Cleavage | 4-(bromomethyl)cyclohexanone + Ethoxyboron dibromide | Low Temperature |

| Iodotrimethylsilane (TMSI) | Silylation followed by Sₙ2 | 4-((trimethylsilyloxy)methyl)cyclohexanone + Iodoethane | Room Temperature |

The conversion of the ethoxymethyl group typically begins with the ether cleavage described above to unmask a more reactive functional group, primarily the hydroxymethyl group (-CH₂OH). fiveable.me Once 4-(hydroxymethyl)cyclohexanone is formed, it can serve as a versatile intermediate for a wide range of functional group interconversions. imperial.ac.uk

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). imperial.ac.uk The alcohol can also be converted into a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles to introduce groups like azides, nitriles, or thiols. Direct conversion to an alkyl halide is also readily achievable using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). fiveable.me

| Starting Material | Reagent(s) | Reaction Type | Product Functional Group |

| 4-(hydroxymethyl)cyclohexanone | Pyridinium Chlorochromate (PCC) | Oxidation | Aldehyde |

| 4-(hydroxymethyl)cyclohexanone | Chromium Trioxide (CrO₃), H₂SO₄ | Oxidation | Carboxylic Acid |

| 4-(hydroxymethyl)cyclohexanone | Thionyl Chloride (SOCl₂) | Substitution | Alkyl Chloride |

| 4-(hydroxymethyl)cyclohexanone | 1. Tosyl Chloride, Pyridine; 2. Sodium Azide (NaN₃) | Substitution | Azide |

| 4-(hydroxymethyl)cyclohexanone | 1. Tosyl Chloride, Pyridine; 2. Sodium Cyanide (NaCN) | Substitution | Nitrile |

Stereochemical Implications in Reactions of this compound

The stereochemistry of reactions involving the cyclohexanone ring is heavily influenced by its conformation and the steric and electronic nature of its substituents.

Nucleophilic addition to the carbonyl group of this compound can proceed via two main trajectories: axial attack or equatorial attack, leading to the formation of two diastereomeric alcohol products. The outcome is determined by a balance of steric and stereoelectronic factors.

The 4-(ethoxymethyl) group is sterically demanding and will overwhelmingly prefer to occupy the equatorial position in the chair conformation to avoid destabilizing 1,3-diaxial interactions. libretexts.orgsapub.org This locks the ring into a specific conformation, which then dictates the steric environment around the carbonyl carbon.

Steric Hindrance: Small, unhindered nucleophiles (e.g., LiAlH₄, NaBH₄) tend to favor axial attack, as this trajectory avoids torsional strain with the adjacent equatorial C-H bonds. This leads to the formation of the equatorial alcohol.

Torsional Strain (Felkin-Anh Model): Larger, bulkier nucleophiles (e.g., Grignard reagents, organolithiums) often prefer equatorial attack to avoid steric clashes with the axial hydrogens at the C2 and C6 positions. This results in the formation of the axial alcohol.

| Nucleophilic Reagent | Typical Attack Trajectory | Predicted Major Diastereomer |

| Sodium Borohydride (NaBH₄) | Axial | trans-4-(Ethoxymethyl)cyclohexanol (Equatorial -OH) |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans-4-(Ethoxymethyl)cyclohexanol (Equatorial -OH) |

| Methylmagnesium Bromide (CH₃MgBr) | Equatorial | cis-4-(Ethoxymethyl)cyclohexanol (Axial -OH) |

| tert-Butyllithium (t-BuLi) | Equatorial | cis-4-(Ethoxymethyl)cyclohexanol (Axial -OH) |

The conformational preference of the 4-(ethoxymethyl) substituent is the single most important factor controlling the reactivity and stereoselectivity of the cyclohexanone ring. spcmc.ac.in By residing in the equatorial position, the substituent creates a predictable and stable chair conformation. libretexts.org

This conformational locking has several consequences:

Facial Selectivity: The equatorial substituent does not significantly obstruct either face of the carbonyl group, but it fixes the positions of the axial hydrogens at C2 and C6, which are key for dictating the preferred trajectory of nucleophilic attack as described above.

Reaction Rates: Reactions involving the formation of an sp²-hybridized carbon adjacent to the carbonyl, such as enolate formation, are also affected. Deprotonation at C2 or C6 can be influenced by the steric environment. The rate of reactions can differ between diastereomers; for example, oxidation of an axial alcohol to a ketone is often faster than that of its equatorial counterpart due to the relief of steric strain in the transition state. spcmc.ac.in The reverse reaction, reduction of the ketone, is likewise influenced by the stability of the forming product.

The stability of the chair conformation with an equatorial 4-substituent ensures that reactions proceed through a well-defined, low-energy ground state, which generally leads to higher predictability in stereochemical outcomes compared to conformationally mobile systems. spcmc.ac.in

Regioselective Transformations of the Compound

The regioselectivity of chemical reactions involving this compound is a critical aspect of its reactivity, dictating the formation of specific constitutional isomers. The symmetrical nature of this particular substituted cyclohexanone, however, simplifies some aspects of its regiochemical behavior, while others remain governed by established principles of organic chemistry. The primary areas where regioselectivity is a key consideration are reactions involving enolate intermediates and oxidation reactions such as the Baeyer-Villiger oxidation.

Enolate Formation and Subsequent Reactions

For many reactions of ketones, such as alkylation and halogenation, the regioselectivity is determined by the formation of either the kinetic or thermodynamic enolate. stackexchange.com In unsymmetrically substituted cyclohexanones, the kinetic enolate is typically formed by deprotonation of the less sterically hindered α-carbon, while the thermodynamic enolate is the more stable, more substituted enolate. stackexchange.comubc.ca

However, in the case of this compound, the molecule is symmetrical with respect to the carbonyl group. The two α-carbons (C-2 and C-6) are chemically equivalent. Consequently, deprotonation with a base will lead to the formation of a single enolate species, rendering the concept of regioselectivity in enolate formation moot for this specific compound. Any subsequent reaction with an electrophile will occur at either the C-2 or C-6 position without preference, leading to a single product.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a notable reaction of ketones that involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). organic-chemistry.orgsigmaaldrich.com The regioselectivity of this reaction is determined by the migratory aptitude of the two groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > primary alkyl > methyl. youtube.com

In this compound, both carbons adjacent to the carbonyl group (C-2 and C-6) are secondary carbons. The ethoxymethyl substituent at the C-4 position is generally considered too remote to exert a significant electronic influence that would differentiate the migratory aptitude of the C-2 and C-6 positions. acs.org As a result, the Baeyer-Villiger oxidation of this compound is expected to show poor regioselectivity, leading to a mixture of two possible lactone products.

The expected products are 5-(Ethoxymethyl)oxepan-2-one and 4-(Ethoxymethyl)oxepan-2-one. Due to the similar electronic nature of the C-2 and C-6 positions, it is anticipated that these two products would be formed in approximately a 1:1 ratio, though slight deviations may occur due to subtle conformational effects.

| Reactant | Oxidizing Agent | Predicted Products | Predicted Product Ratio |

| This compound | Peroxyacid (e.g., m-CPBA) | 5-(Ethoxymethyl)oxepan-2-one and 4-(Ethoxymethyl)oxepan-2-one | ~1:1 |

α-Halogenation

The regioselectivity of α-halogenation of ketones can be controlled by the reaction conditions. Under acidic conditions, the reaction proceeds through an enol intermediate, and halogenation typically occurs at the more substituted α-carbon to form the more stable enol (thermodynamic control). stackexchange.com Under basic conditions, an enolate is formed, and halogenation occurs at the less sterically hindered α-carbon (kinetic control). stackexchange.com

As with enolate formation for other reactions, the symmetry of this compound means that there is no regiochemical choice to be made in α-halogenation. Halogenation will occur at either the C-2 or C-6 position, leading to a single monohalogenated product.

Applications of 4 Ethoxymethyl Cyclohexanone As a Versatile Synthetic Intermediate

Building Block for Complex Organic Synthesis

The reactivity of the carbonyl group and the presence of the ethoxymethyl substituent make 4-(Ethoxymethyl)cyclohexanone a versatile precursor for a variety of complex organic molecules. Its cyclohexane (B81311) framework provides a scaffold for the stereocontrolled introduction of new functionalities.

Precursor in Natural Product Synthesis

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. Substituted cyclohexanone (B45756) rings are core components of many natural products, including steroids, terpenoids, and alkaloids. The ethoxymethyl group can serve as a protected or modifiable hydroxyl functionality, a common feature in many natural products.

The general strategy for incorporating such a building block into a natural product synthesis would involve leveraging the ketone for carbon-carbon bond formation, such as aldol (B89426) reactions, Michael additions, or Wittig reactions, to build up the carbon skeleton. The ethoxymethyl group could be carried through the synthesis and deprotected at a later stage to reveal a hydroxymethyl group, or it could be modified to other functional groups as required by the target molecule. The inherent chirality of substituted cyclohexanones can also be exploited to control the stereochemistry of the final product.

Intermediate in the Synthesis of Heterocyclic Frameworks (e.g., indoles, pyrroles)

The carbonyl group of this compound is a key functional handle for the construction of various heterocyclic systems. Two classical methods for the synthesis of indoles and pyrroles, the Fischer indole (B1671886) synthesis and the Paal-Knorr pyrrole (B145914) synthesis, respectively, can be theoretically applied to this substrate.

Fischer Indole Synthesis: This reaction involves the condensation of a phenylhydrazine (B124118) with a ketone under acidic conditions. wikipedia.orgnih.govyoutube.com The reaction of this compound with a substituted phenylhydrazine would be expected to yield a tetrahydrocarbazole derivative, which is a core structure in many alkaloids. The ethoxymethyl group would remain as a substituent on the carbazole (B46965) ring system.

Table 1: Hypothetical Fischer Indole Synthesis with this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | Phenylhydrazine | 6-(Ethoxymethyl)-2,3,4,9-tetrahydro-1H-carbazole |

Paal-Knorr Pyrrole Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comrgmcet.edu.inorganic-chemistry.org While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to one. For instance, α-functionalization of the ketone followed by subsequent transformations could lead to a suitable 1,4-dicarbonyl intermediate, which could then be cyclized to a pyrrole derivative bearing an ethoxymethyl-substituted cyclic fragment.

Synthesis of Polycyclic and Spirocyclic Systems

The cyclohexanone ring of this compound is an excellent platform for the construction of more complex polycyclic and spirocyclic frameworks.

Polycyclic Systems: The Robinson annulation is a powerful method for the formation of a six-membered ring onto an existing ketone. wikipedia.orgmasterorganicchemistry.comresearchgate.netnih.gov This reaction involves a Michael addition followed by an intramolecular aldol condensation. The reaction of this compound with methyl vinyl ketone, for example, would be expected to produce a bicyclic enone system, a common structural motif in terpenes and steroids. The ethoxymethyl group would be retained in the newly formed bicyclic system, offering a site for further functionalization.

Table 2: Hypothetical Robinson Annulation with this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | Methyl vinyl ketone | 6-(Ethoxymethyl)dec-5-ene-2,10-dione |

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are found in a number of natural products and are of interest in medicinal chemistry. The ketone functionality of this compound can be used as a handle to construct a second ring spiro-fused to the cyclohexane ring. This can be achieved through various methods, such as the reaction with a bifunctional reagent that reacts with the carbonyl group and a neighboring position, or through intramolecular cyclization of a suitably functionalized derivative.

Component in Polymer Chemistry and Material Science

The presence of both a reactive carbonyl group and an ether linkage suggests that this compound could be a valuable monomer or precursor in the synthesis of functional polymers and specialty materials.

Monomer or Cross-linking Agent Precursor

The structure of this compound allows for its potential incorporation into polymer backbones through several mechanisms.

Ring-Opening Polymerization: While cyclohexanone itself does not readily undergo ring-opening polymerization, derivatives such as lactones or epoxides can. researchgate.netmdpi.comyoutube.comnih.govrsc.org Chemical modification of the ketone in this compound, for example, through a Baeyer-Villiger oxidation to form a caprolactone (B156226) derivative, would create a monomer suitable for ring-opening polymerization to produce polyesters. The ethoxymethyl side chain would introduce functionality and potentially influence the polymer's properties, such as its solubility and thermal characteristics.

Condensation Polymerization: The ketone can be converted to other functional groups, such as a diamine or a diol, which can then be used in condensation polymerization reactions to form polyamides or polyesters, respectively. ncl.res.inscispace.comacs.org The ethoxymethyl group would be a pendant side chain on the resulting polymer, imparting specific properties.

Cross-linking Agent Precursor: The reactivity of the ketone allows for the synthesis of derivatives that could act as cross-linking agents. For example, conversion to a divinyl derivative would allow it to be incorporated into a polymer chain and then cross-linked through the vinyl groups.

Development of Specialty Chemicals and Additives

The unique combination of a cyclic ketone and an ether functionality in this compound makes it a potential precursor for the synthesis of specialty chemicals and additives.

Plasticizers and Solvents: The ester and ether functionalities that can be derived from this molecule are common features in plasticizers and high-boiling point solvents. The cyclohexane ring provides a degree of rigidity that can be beneficial in these applications.

Functional Additives for Coatings and Resins: The reactivity of the ketone allows for the introduction of various functional groups that could be tailored to create additives for coatings and resins. For example, the introduction of UV-absorbing groups could lead to the development of UV stabilizers, while the incorporation of long alkyl chains could produce surfactants or dispersing agents. The ethoxymethyl group could also be modified to introduce other functionalities, such as hydroxyl groups for improved adhesion or reactive groups for incorporation into the polymer matrix.

Scaffold for Ligand and Catalyst Design

The utility of this compound as a foundational scaffold for the design of ligands and catalysts is not a widely reported area of research. In principle, the bifunctional nature of the molecule, possessing both a ketone and an ether group on a cyclohexane ring, offers potential anchoring points for the construction of more complex molecular architectures.

The ketone functionality can undergo a variety of chemical transformations, such as reductive amination to introduce nitrogen-based ligands, or aldol and related condensation reactions to build larger frameworks. The ethoxy group, while generally less reactive, could influence the steric and electronic properties of any resulting catalyst or ligand. However, specific examples of ligands or catalysts derived from this compound are not readily found in the current body of scientific literature. The design of catalysts often involves the use of chiral scaffolds to induce enantioselectivity in chemical reactions, and while derivatives of cyclohexanone are employed in this context, the specific role of the 4-(ethoxymethyl) substituent in creating effective and selective catalysts has not been a significant focus of published research.

Table 1: Potential Functionalization Reactions for Ligand Synthesis

| Functional Group | Reaction Type | Potential Ligand Feature |

| Ketone | Reductive Amination | Introduction of N-donor atoms |

| Ketone | Wittig Reaction | Carbon backbone extension |

| Ketone | Grignard Reaction | Introduction of new R-groups |

| Ether | Ether Cleavage | Unmasking a hydroxyl group for further functionalization |

This table represents theoretical possibilities for functionalization rather than documented applications of this compound in ligand synthesis.

Probing Mechanistic Pathways in Organic Reactions

The application of this compound as a specific probe to elucidate mechanistic pathways in organic reactions is not well-documented. Chemical probes in mechanistic studies often contain specific isotopic labels (e.g., Deuterium, Carbon-13) or reporter groups that allow for the tracking of atomic or molecular fragments throughout a reaction sequence.

While the ethoxymethyl group at the 4-position of the cyclohexanone ring could potentially serve as a bulky substituent to study steric effects in reactions involving the ketone, or its ether oxygen could act as a coordinating group, there are no prominent studies that have utilized this particular molecule for such purposes. Mechanistic studies involving cyclohexanone derivatives often focus on fundamental transformations like enolate formation, nucleophilic addition to the carbonyl group, and stereochemical outcomes of such reactions. The specific electronic and steric contributions of the ethoxymethyl substituent in these processes have not been a subject of detailed investigation in published literature.

Advanced Analytical and Spectroscopic Characterization of 4 Ethoxymethyl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of 4-(Ethoxymethyl)cyclohexanone can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group and the cyclohexanone (B45756) ring protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group. Protons on carbons alpha to the carbonyl group (C2 and C6) are typically deshielded and appear further downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H2, H6 (axial) | 2.20 - 2.35 | m | 2H | - |

| H2, H6 (equatorial) | 2.35 - 2.50 | m | 2H | - |

| H3, H5 (axial) | 1.55 - 1.70 | m | 2H | - |

| H3, H5 (equatorial) | 2.00 - 2.15 | m | 2H | - |

| H4 | 1.80 - 1.95 | m | 1H | - |

| -O-CH₂ -CH₃ | 3.50 | q | 2H | 7.0 |

| -CH₂-O- | 3.35 | d | 2H | 6.5 |

| -O-CH₂-CH₃ | 1.20 | t | 3H | 7.0 |

The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon (C1) is characteristically found at a very low field (downfield). The carbons of the ethoxymethyl substituent are influenced by the oxygen atom, shifting them downfield relative to unsubstituted alkanes.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 211.0 |

| C2, C6 | 41.5 |

| C3, C5 | 29.0 |

| C4 | 38.0 |

| -CH₂ -O- | 75.0 |

| -O-CH₂ -CH₃ | 66.0 |

| -O-CH₂-CH₃ | 15.2 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons in the cyclohexanone ring (H2 with H3, H3 with H4, etc.) and within the ethyl group (-O-CH₂-CH₃ with -O-CH₂ -CH₃). This allows for the tracing of the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.eduyoutube.com This is a powerful tool for assigning the carbon signals based on the more easily assigned proton spectrum. For example, the proton signal at ~3.50 ppm would show a correlation to the carbon signal at ~66.0 ppm, confirming the assignment of the -O-CH₂ - group in the ethoxy moiety.

A correlation from the methylene (B1212753) protons of the ethoxy group (-O-CH₂ -CH₃) to the methyl carbon (-O-CH₂-CH₃ ).

Correlations from the H4 proton to the adjacent ring carbons C3 and C5, as well as to the methylene carbon of the ethoxymethyl side chain (-CH₂ -O-).

Correlations from the H2/H6 protons to the carbonyl carbon (C1).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. wordpress.com NOESY is particularly useful for determining stereochemistry and conformational preferences.

For substituted cyclohexanones, the six-membered ring typically adopts a chair conformation. The substituent at the C4 position can exist in either an axial or an equatorial orientation. The thermodynamically more stable conformation is generally the one with the bulky substituent in the equatorial position to minimize steric strain.

The stereochemistry can be determined using ¹H NMR parameters:

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons on the cyclohexane (B81311) ring is dependent on the dihedral angle between them. A large coupling constant (typically 8-13 Hz) is observed for axial-axial (³J_ax,ax_) coupling, while smaller coupling constants (2-5 Hz) are typical for axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings. By analyzing the multiplicity and coupling patterns of the H4 proton, its orientation can be deduced. An H4 proton in an axial position would exhibit large couplings to the axial protons on C3 and C5.

NOESY: A NOESY experiment can provide direct evidence for the spatial proximity of atoms. For instance, if the ethoxymethyl group is in the equatorial position, the H4 proton (which would be axial) would show NOE correlations to the axial protons at the C2 and C6 positions. Conversely, an axial substituent would show NOESY cross-peaks between its own protons and the axial protons at C3 and C5. wordpress.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). pnnl.govcopernicus.org This allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. The molecular formula for this compound is C₉H₁₆O₂.

Table 3: Predicted Exact Masses for this compound Ions

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺• | C₉H₁₆O₂ | 156.1150 |

| [M+H]⁺ | C₉H₁₇O₂⁺ | 157.1229 |

| [M+Na]⁺ | C₉H₁₆NaO₂⁺ | 179.1048 |

| [M+K]⁺ | C₉H₁₆KO₂⁺ | 195.0788 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgamazonaws.com This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing how the molecule breaks apart.

The fragmentation of this compound is expected to proceed through several characteristic pathways common to ketones and ethers. The initial molecular ion ([M]⁺• at m/z 156) would be subjected to fragmentation.

Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of C₂H₄ (ethene) or C₄H₈ side chains, although this is more typical for acyclic ketones. For cyclohexanone, ring-opening fragmentations are common. miamioh.edunist.gov

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for an unsubstituted cyclohexanone, the presence of the side chain allows for related hydrogen rearrangement processes.

Cleavage of the Ethoxymethyl Side Chain: The C-C bond between the ring and the side chain can cleave, or fragmentation can occur within the side chain itself.

Loss of the ethoxy group (•OCH₂CH₃) would result in an ion at m/z 111.

Cleavage of the C-O bond in the ether linkage could lead to a fragment corresponding to the ethoxymethyl cation ([CH₂OCH₂CH₃]⁺) at m/z 75.

A significant fragmentation pathway for cyclohexanones involves the loss of neutral molecules like H₂O, CO, and C₂H₄. researchgate.netmassbank.eu A characteristic fragment for 4-substituted cyclohexanones involves the cleavage of the ring, often leading to a base peak resulting from the loss of the substituent and subsequent rearrangement. A prominent fragment is often observed at m/z 55, corresponding to the [C₃H₃O]⁺ ion, a common fragment in the mass spectra of cyclohexanones. miamioh.edu

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Predicted m/z | Possible Ion Structure / Neutral Loss |

| 127 | [M - C₂H₅]⁺ |

| 111 | [M - •OCH₂CH₃]⁺ |

| 98 | [M - C₃H₆O]⁺• (Loss of ethoxy group and hydrogen) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation after loss of side chain) |

| 75 | [CH₂OCH₂CH₃]⁺ |

| 55 | [C₃H₃O]⁺ |

By combining the precise mass measurements from HRMS with the detailed structural insights from MS/MS fragmentation patterns, a high degree of confidence in the identification and structural confirmation of this compound can be achieved.

Compound Index

Derivatization Strategies for Enhanced MS Detection

Direct analysis of this compound by mass spectrometry (MS), particularly with electrospray ionization (ESI), can be challenging due to the ketone's moderate polarity and lack of a readily ionizable group. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a moiety that significantly improves ionization efficiency and chromatographic behavior. spectroscopyonline.comddtjournal.comresearchgate.net This involves a chemical reaction that modifies the carbonyl functional group into a form more amenable to MS analysis. spectroscopyonline.com

Several reagents are effective for the derivatization of ketones like this compound. These reagents typically target the carbonyl group to form stable derivatives with enhanced MS response.

Hydrazines and Hydroxylamines: Reagents such as 2,4-Dinitrophenylhydrazine (DNPH) react with the ketone to form a 2,4-dinitrophenylhydrazone. nih.govresearchgate.net This derivative is not only more readily ionized but also incorporates a chromophore, facilitating UV detection in liquid chromatography. Similarly, hydroxylamine and its derivatives, like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), react to form oximes. ddtjournal.comsigmaaldrich.com PFBHA derivatives are particularly useful for gas chromatography with electron capture detection (GC-ECD) or negative-ion chemical ionization MS due to the presence of multiple fluorine atoms.

Girard's Reagents: Girard's reagents (T and P) are hydrazide reagents that possess a quaternary ammonium group. mdpi.com Reaction with a ketone introduces a permanent positive charge into the molecule, making the derivative highly suitable for positive-ion ESI-MS analysis with significantly enhanced sensitivity. mdpi.com

Other Labeling Reagents: Dansylhydrazine is another derivatizing agent that reacts with carbonyls. The resulting dansylhydrazone derivative exhibits excellent ionization efficiency and allows for highly sensitive detection. mdpi.com Reagents like 2-hydrazinoquinoline can also be employed to form stable hydrazones for LC-MS analysis. nih.gov

The choice of derivatization strategy depends on the analytical platform (GC-MS or LC-MS) and the desired sensitivity.

| Derivatization Reagent | Derivative Formed | Key Advantages for MS Detection |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Enhances ionization for APPI-MS and APCI-MS; provides a UV chromophore. nih.govresearchgate.net |

| Girard's Reagent T (GT) | Hydrazone with a quaternary amine | Introduces a permanent positive charge, greatly increasing ESI-MS sensitivity. mdpi.com |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | Excellent for GC-ECD and negative-ion MS; derivatives are thermally stable. sigmaaldrich.com |

| Dansylhydrazine (Dns-Hz) | Hydrazone | Significantly increases MS signal and ionization efficiency. mdpi.com |

Chromatographic Separation Techniques

Chromatography is the cornerstone for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. Both gas and liquid chromatography offer distinct advantages depending on the analytical goal.

Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like this compound. It is widely used for purity assessment and quantification of volatile impurities. The analysis typically involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column.

The choice of the stationary phase of the column is critical for achieving good separation. For a compound like this compound, which contains both a polar ketone group and a less polar ether and alkyl framework, a mid-polarity column (e.g., those containing phenyl and/or cyanopropyl functional groups) often provides the best resolution. For routine analysis, a non-polar polydimethylsiloxane-based column (e.g., HP-5MS) can also be effective. researchgate.net A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range. dnacih.com For definitive identification of impurities, a mass spectrometer (MS) is used as the detector (GC-MS), providing both retention time and mass spectral data for each component. dnacih.comresearchgate.net

| Parameter | Typical Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or DB-WAX) | Separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Start at 50-70°C, ramp at 10-20°C/min to 250°C | Separates compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and confirmation. dnacih.com |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is suited for the analysis of non-volatile impurities or thermally unstable derivatives of this compound. Reversed-phase HPLC is the most common mode, where a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. sielc.com

For this compound, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol would be appropriate. sielc.com Detection is typically achieved using a UV detector if the analyte or its derivative has a chromophore (e.g., after derivatization with DNPH), or a more universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For the highest selectivity and sensitivity, coupling HPLC with mass spectrometry (LC-MS) is the preferred method, especially when analyzing complex mixtures or trace-level impurities. nih.gov For LC-MS applications, volatile buffers and mobile phase modifiers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

This compound is a chiral molecule. The substitution at the 4-position of the cyclohexane ring creates cis and trans diastereomers. The trans diastereomer is a racemic mixture of two enantiomers. Therefore, chiral chromatography is essential for separating these stereoisomers.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.orgnih.gov The most widely used CSPs for this purpose are based on derivatives of polysaccharides (cellulose and amylose) and cyclodextrins. nih.govsigmaaldrich.com

Polysaccharide-based CSPs: Columns packed with silica gel coated with derivatized cellulose or amylose (e.g., Chiralpak® and Chiralcel® series) are highly effective for a broad range of chiral compounds, including those with cyclic structures.

Cyclodextrin-based CSPs: These phases separate enantiomers based on the formation of transient diastereomeric inclusion complexes, where one enantiomer fits better into the chiral cavity of the cyclodextrin molecule. wikipedia.orgmdpi.com The separation of compounds containing cyclohexyl groups has been successfully demonstrated on these types of columns. nih.gov

The separation can be performed using HPLC, supercritical fluid chromatography (SFC), or GC with a chiral column. SFC is often advantageous as it can provide faster separations with lower solvent consumption.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule. triprinceton.org For this compound, these techniques are used to confirm the presence of the key ketone and ether moieties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of a six-membered ring ketone, which typically appears around 1715-1710 cm⁻¹. qiboch.com Another key feature is the C-O-C stretching vibration of the ether group, which gives rise to a strong band in the fingerprint region, usually between 1150 and 1085 cm⁻¹. pressbooks.pubopenstax.org Additionally, absorptions corresponding to C-H stretching of the CH₂ and CH₃ groups are observed between 3000 and 2850 cm⁻¹, and CH₂ bending (scissoring) vibrations appear near 1450 cm⁻¹. qiboch.com